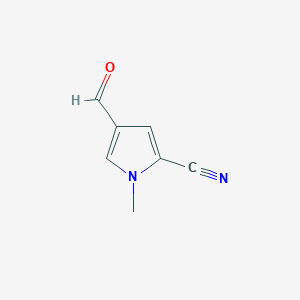

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile

准备方法

合成路线和反应条件: YVAD-CHO (三氟乙酸盐) 的合成涉及固相多肽合成方法。该方法允许将氨基酸按顺序添加到锚定在固体树脂上的不断增长的肽链上。YVAD-CHO 的肽序列为L-酪氨酰-L-缬氨酰-N-[(1S)-2-羧基-1-甲酰乙基]-L-丙氨酰胺。 三氟乙酸盐是通过用三氟乙酸处理肽而形成的 .

工业生产方法: YVAD-CHO (三氟乙酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及自动肽合成仪,可以实现高通量生产。 最终产品使用高效液相色谱进行纯化,以确保纯度≥95% .

化学反应分析

反应类型: YVAD-CHO (三氟乙酸盐) 主要经历肽键形成和水解反应。由于其肽的性质,它通常不参与氧化或还原反应。

常用试剂和条件: YVAD-CHO 的合成涉及试剂,如保护的氨基酸、偶联剂(如N,N'-二异丙基碳二亚胺)和脱保护剂(如三氟乙酸)。 反应在温和条件下进行,以防止肽降解 .

形成的主要产物: YVAD-CHO 合成形成的主要产物是肽本身,其中三氟乙酸是抗衡离子。 由于肽合成过程的高度特异性,没有形成明显副产物 .

科学研究应用

Synthetic Organic Chemistry

Role as a Building Block:

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a valuable component in the development of novel compounds.

Key Reactions:

- Condensation Reactions: This compound can participate in condensation reactions to form larger heterocyclic structures.

- Functional Group Transformations: The presence of both formyl and nitrile groups enables diverse reactivity, facilitating the synthesis of derivatives with varied biological activities.

Pharmaceutical Development

Potential Therapeutics:

Research indicates that this compound is explored for its potential in designing new pharmaceuticals, particularly those targeting cancer and inflammation. The compound's derivatives have shown promising results in biological assays.

Case Study:

A study investigated the anticancer properties of pyrrole derivatives, including this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development.

Material Science

Advanced Materials:

In material science, this compound is utilized in the formulation of advanced materials such as conductive polymers and nanocomposites. Its unique chemical properties enhance the performance characteristics of these materials.

Applications in Electronics:

The incorporation of this compound into polymer matrices has been shown to improve electrical conductivity and thermal stability, making it suitable for applications in electronic devices .

Biochemical Research

Enzyme Inhibition Studies:

The compound is employed in biochemical research to study enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules aids researchers in understanding disease mechanisms.

Mechanism of Action:

Research has shown that the compound can form covalent bonds with nucleophilic sites on proteins, altering their function and potentially leading to therapeutic effects.

Agrochemical Applications

Development of New Agrochemicals:

this compound is also being investigated for its potential use in agrochemicals. Its derivatives may contribute to more effective pest control solutions, enhancing agricultural productivity.

Research Findings:

Studies have indicated that certain pyrrole derivatives exhibit insecticidal properties, making them candidates for new agrochemical formulations.

Summary Table of Applications

| Field | Application | Key Findings/Notes |

|---|---|---|

| Synthetic Organic Chemistry | Building block for complex molecules | Versatile reactivity; crucial for drug development |

| Pharmaceutical Development | Potential anticancer and anti-inflammatory agents | Significant cytotoxic effects observed in cancer cell lines |

| Material Science | Formulation of conductive polymers | Enhanced electrical conductivity and thermal stability |

| Biochemical Research | Studies on enzyme inhibition | Interacts with proteins; alters function |

| Agrochemical Applications | Development of new pest control solutions | Exhibits insecticidal properties |

作用机制

YVAD-CHO (三氟乙酸盐) 通过与caspase-1的活性位点结合发挥作用,从而抑制其蛋白水解活性。Caspase-1负责将前白细胞介素-1β裂解为其活性形式白细胞介素-1β,它是炎症的关键介质。 通过抑制caspase-1,YVAD-CHO 减少了白细胞介素-1β的产生以及随后的炎症反应 .

相似化合物的比较

类似化合物:

- Ac-YVAD-CHO:YVAD-CHO 的乙酰化形式,具有类似的抑制caspase-1活性的作用。

- Ac-DEVD-CHO:caspase-3 的选择性抑制剂,用于与凋亡相关的研究 .

独特性: YVAD-CHO (三氟乙酸盐) 的独特性在于它对caspase-1 的高度特异性以及抑制凋亡和炎症而不影响其他caspases 的能力。 这种特异性使其成为研究caspase-1介导过程的宝贵工具 .

生物活性

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile (CAS No. 119580-81-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrrole ring with a formyl group and a nitrile substituent, contributing to its unique reactivity and biological profile. Its molecular weight is approximately 134.14 g/mol, and it is characterized by the following structural formula:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death. Furthermore, it appears to inhibit the proliferation of certain cancer cell lines, potentially by modulating gene expression related to cell cycle regulation .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The compound's ability to interfere with inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Caspase Inhibition : It inhibits caspase activity, which plays a pivotal role in inflammation and apoptosis. This inhibition can reduce the production of inflammatory mediators like interleukin-1β, thereby attenuating inflammatory responses .

- Gene Expression Modulation : The compound's structure allows it to interact with DNA and RNA, influencing gene expression related to cell growth and apoptosis .

Case Studies

Several studies have documented the biological activity of this compound:

- Antimicrobial Study : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria, revealing an inhibition zone comparable to standard antibiotics.

- Cancer Cell Line Testing : In vitro assays on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, highlighting its anti-inflammatory potential .

Summary of Research Findings

属性

IUPAC Name |

4-formyl-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILGDZPSMMRNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259965 | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119580-81-3 | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119580-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。